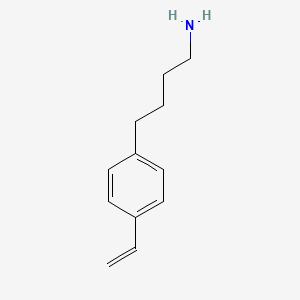
4-(4-Ethenylphenyl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Vinylphenyl)butan-1-amine is an organic compound that features a vinyl group attached to a phenyl ring, which is further connected to a butan-1-amine chain. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Vinylphenyl)butan-1-amine typically involves the reaction of 4-vinylbenzyl chloride with butan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, yielding the desired product.
Industrial Production Methods: On an industrial scale, the production of 4-(4-Vinylphenyl)butan-1-amine can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions: 4-(4-Vinylphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated amines.
Substitution: Various substituted amine derivatives.
科学研究应用
4-(4-Vinylphenyl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, providing unique properties to the resulting materials.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and mechanical strength
作用机制
The mechanism of action of 4-(4-Vinylphenyl)butan-1-amine involves its interaction with various molecular targets. The vinyl group allows for polymerization reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
4-Vinylaniline: Similar structure but with an aniline group instead of butan-1-amine.
4-Vinylphenol: Contains a hydroxyl group instead of an amine group.
4-Vinylbenzoic acid: Features a carboxylic acid group instead of an amine group.
Uniqueness: 4-(4-Vinylphenyl)butan-1-amine is unique due to its combination of a vinyl group and a butan-1-amine chain, which provides distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized polymers and materials with tailored properties .
属性
CAS 编号 |
820973-56-6 |
|---|---|
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC 名称 |
4-(4-ethenylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h2,6-9H,1,3-5,10,13H2 |
InChI 键 |
AGZQMZAXEZEUGG-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)CCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
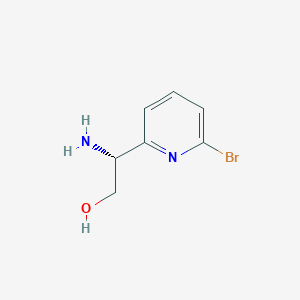
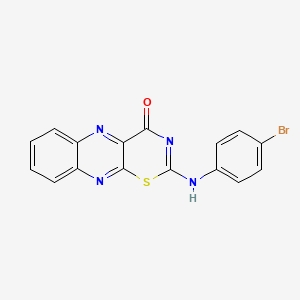

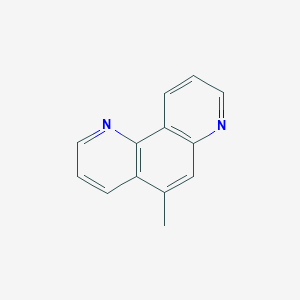
![L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-,anhydridewith2-methylpropylhydrogencarbonate](/img/structure/B13137949.png)




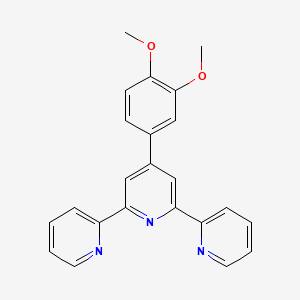
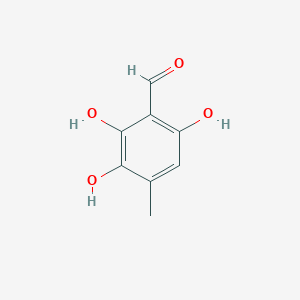
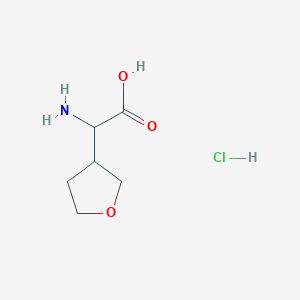
![nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide](/img/structure/B13137996.png)
